Bacillomycin F

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

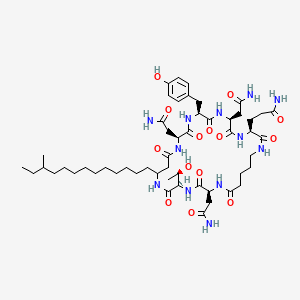

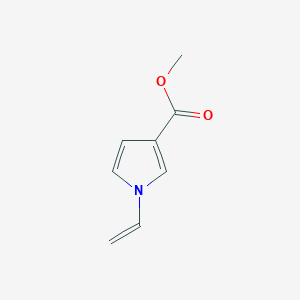

Bacillomycin F is a cyclic lipopeptide antibiotic produced by Bacillus subtilis. It belongs to the iturin family of lipopeptides, which are known for their strong antifungal properties.

准备方法

Synthetic Routes and Reaction Conditions

Bacillomycin F is typically produced through fermentation processes involving Bacillus subtilis strains. The production process involves culturing the bacteria in a suitable growth medium, followed by the extraction and purification of the compound. The fermentation medium often contains sources of carbon, nitrogen, and other essential nutrients to support bacterial growth and lipopeptide production .

The purification process involves several steps, including ammonium sulfate precipitation, followed by chromatographic techniques such as Octyl-Sepharose CL-4B and reverse-phase high-performance liquid chromatography (HPLC). The purified this compound is then lyophilized to obtain a stable powder form .

Industrial Production Methods

Industrial production of this compound follows similar fermentation and purification processes but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient concentrations, is crucial to maximize yield. Additionally, advancements in bioreactor design and process control have improved the efficiency and scalability of this compound production .

化学反应分析

Types of Reactions

Bacillomycin F undergoes various chemical reactions, including hydrolysis and oxidation. The compound’s stability under different conditions makes it suitable for various applications.

Common Reagents and Conditions

Major Products Formed

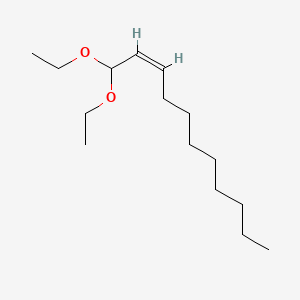

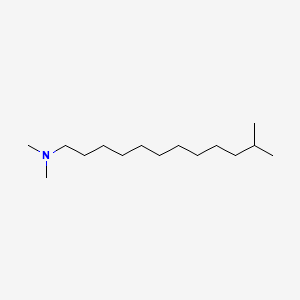

The major products formed from the hydrolysis of this compound include amino acids such as asparagine, tyrosine, and serine, along with fatty acids like isoC16 and isoC17 .

科学研究应用

Bacillomycin F has a wide range of scientific research applications:

Agriculture: It is used as a biocontrol agent against fungal pathogens in crops, helping to reduce the reliance on chemical fungicides.

Medicine: this compound has potential therapeutic applications due to its antifungal properties.

Food Preservation: The compound’s stability and antifungal activity make it a candidate for use as a natural preservative in food products.

Biotechnology: This compound is used in research to study the mechanisms of antifungal activity and to develop new biocontrol strategies.

作用机制

Bacillomycin F exerts its antifungal effects by interacting with the fungal cell membrane. The lipopeptide inserts into the membrane, causing pore formation and disrupting membrane integrity. This leads to the leakage of cellular contents and ultimately cell death . The compound targets ergosterol, a key component of fungal cell membranes, which is absent in mammalian cells, thus providing selectivity in its antifungal action .

相似化合物的比较

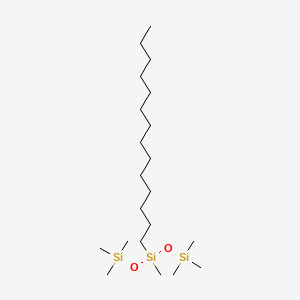

Bacillomycin F is part of the iturin family, which includes other lipopeptides such as iturin A, bacillomycin D, bacillomycin L, mycosubtilin, and mojavensin . These compounds share similar structures and mechanisms of action but differ in their amino acid sequences and fatty acid chain lengths. This compound is unique due to its specific amino acid composition and the length of its fatty acid chain, which contribute to its distinct antifungal properties .

Similar Compounds

- Iturin A

- Bacillomycin D

- Bacillomycin L

- Mycosubtilin

- Mojavensin

Each of these compounds has unique structural features that influence their antifungal activity and spectrum of action .

属性

CAS 编号 |

81689-97-6 |

|---|---|

分子式 |

C52H84N12O14 |

分子量 |

1101.3 g/mol |

IUPAC 名称 |

3-[(3S,6S,9S,12S,19R,22S)-6,12,22-tris(2-amino-2-oxoethyl)-19-[(1R)-1-hydroxyethyl]-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazacyclooctacos-3-yl]propanamide |

InChI |

InChI=1S/C52H84N12O14/c1-4-30(2)15-11-9-7-5-6-8-10-12-16-33-26-45(72)60-37(27-41(54)68)49(75)62-36(25-32-18-20-34(66)21-19-32)48(74)63-39(29-43(56)70)50(76)61-35(22-23-40(53)67)47(73)57-24-14-13-17-44(71)59-38(28-42(55)69)51(77)64-46(31(3)65)52(78)58-33/h18-21,30-31,33,35-39,46,65-66H,4-17,22-29H2,1-3H3,(H2,53,67)(H2,54,68)(H2,55,69)(H2,56,70)(H,57,73)(H,58,78)(H,59,71)(H,60,72)(H,61,76)(H,62,75)(H,63,74)(H,64,77)/t30?,31-,33?,35+,36+,37+,38+,39+,46-/m1/s1 |

InChI 键 |

YXKHGFSEIGETSI-QGHBUJIBSA-N |

手性 SMILES |

CCC(C)CCCCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N |

规范 SMILES |

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)

![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)

![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)

![benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol](/img/structure/B12641908.png)